3-Cyclobutoxy-4-fluorobenzaldehyde
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Overview
Description
3-Cyclobutoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol It is characterized by a benzaldehyde core substituted with a cyclobutoxy group at the third position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-4-fluorobenzaldehyde typically involves the reaction of 3-hydroxy-4-fluorobenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar reaction pathways with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutoxy-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: 3-Cyclobutoxy-4-fluorobenzoic acid.
Reduction: 3-Cyclobutoxy-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutoxy-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclobutoxy group can influence the compound’s overall stability and solubility .
Comparison with Similar Compounds
3-Cyclobutoxybenzaldehyde: Lacks the fluorine atom, which may result in different reactivity and applications.
4-Fluorobenzaldehyde:
Uniqueness: 3-Cyclobutoxy-4-fluorobenzaldehyde is unique due to the combination of the cyclobutoxy and fluorine substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-cyclobutyloxy-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-5-4-8(7-13)6-11(10)14-9-2-1-3-9/h4-7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHQKGFVNJQMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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